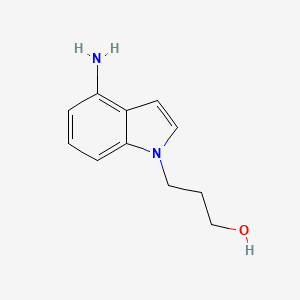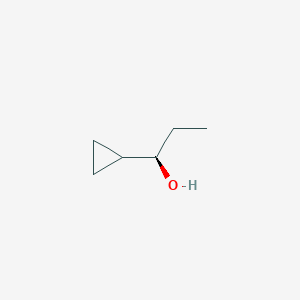
(1R)-1-Cyclopropylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Cyclopropylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyclopropylpropan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by reduction. One common method is the reaction of cyclopropylcarbinol with a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of cyclopropyl-containing precursors. The choice of catalyst and reaction conditions is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-Cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylpropanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can lead to the formation of cyclopropylpropanamine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Cyclopropylpropanone.
Reduction: Cyclopropylpropanamine.
Substitution: Cyclopropylpropyl halides.
Wissenschaftliche Forschungsanwendungen
(1R)-1-Cyclopropylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1R)-1-Cyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the propanol backbone.
Cyclopropylpropanone: Oxidized form of (1R)-1-Cyclopropylpropan-1-ol.
Cyclopropylpropanamine: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both cyclopropyl and propanol functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12O |
|---|---|
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(1R)-1-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
ZVTCOQDWIJYYSQ-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@H](C1CC1)O |
Kanonische SMILES |
CCC(C1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


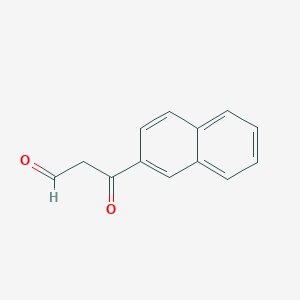
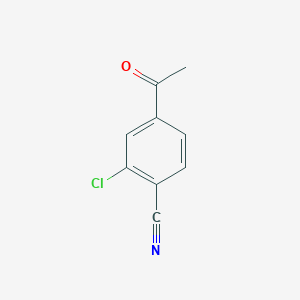
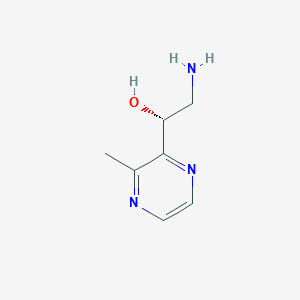
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
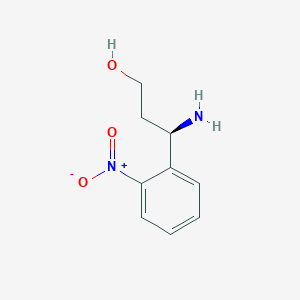

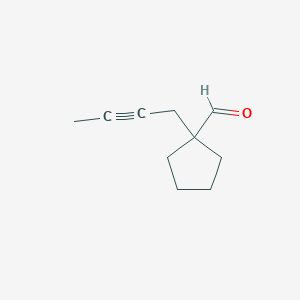
![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
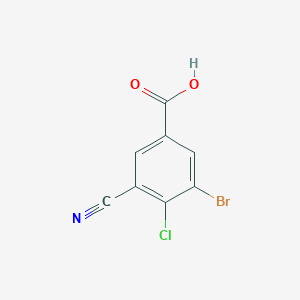
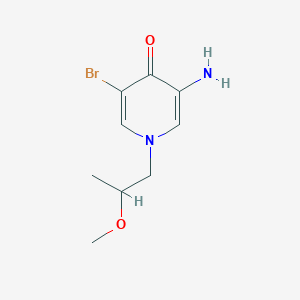
![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)
